molecular formula C18H18ClNO4 B4431319 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Cat. No. B4431319
M. Wt: 347.8 g/mol
InChI Key: JDIOXCCSTSRKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a synthetic compound that has been extensively studied for its potential in scientific research. This compound is commonly referred to as BAY 60-2770 and is a potent and selective inhibitor of soluble guanylate cyclase (sGC).

Mechanism of Action

BAY 60-2770 binds to the heme group of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, which activates the enzyme and enhances its sensitivity to endogenous activators such as nitric oxide (NO). This results in an increase in cGMP production, leading to various physiological effects such as vasodilation, antiplatelet activity, and neurotransmitter release.
Biochemical and Physiological Effects:
BAY 60-2770 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BAY 60-2770 can inhibit platelet aggregation, induce smooth muscle relaxation, and enhance neurotransmitter release. In vivo studies have shown that BAY 60-2770 can reduce blood pressure, improve cardiac function, and protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

BAY 60-2770 has several advantages for lab experiments. It is a potent and selective inhibitor of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, which allows for specific modulation of cGMP signaling pathways. It is also stable and can be easily synthesized and purified. However, BAY 60-2770 has some limitations. It has poor solubility in aqueous solutions, which limits its use in some experimental protocols. It also has a short half-life in vivo, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on BAY 60-2770. One area of interest is the potential therapeutic applications of BAY 60-2770 in cardiovascular diseases such as hypertension, heart failure, and ischemic heart disease. Another area of interest is the role of BAY 60-2770 in neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of BAY 60-2770.

Scientific Research Applications

BAY 60-2770 has been extensively studied for its potential in scientific research. It is a potent and selective inhibitor of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-15(24-14-5-3-4-12(19)10-14)18(21)20-13-6-7-16-17(11-13)23-9-8-22-16/h3-7,10-11,15H,2,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIOXCCSTSRKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
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2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
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2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
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2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
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2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Reactant of Route 6
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2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

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